An In-Depth Technical Guide to Benzyl 3-phenylpiperazine-1-carboxylate: Synthesis, Identification, and Analysis
An In-Depth Technical Guide to Benzyl 3-phenylpiperazine-1-carboxylate: Synthesis, Identification, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 3-phenylpiperazine-1-carboxylate, a notable derivative of the phenylpiperazine class, serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif, featuring a piperazine ring substituted with both a phenyl and a benzyloxycarbonyl (Cbz) group, makes it a versatile intermediate in drug discovery and development. The phenylpiperazine core is a well-established pharmacophore found in numerous central nervous system (CNS) active agents, including antidepressants and antipsychotics. The Cbz protecting group offers a stable yet readily cleavable handle for further synthetic manipulations, allowing for the regioselective introduction of diverse functionalities. This guide provides a comprehensive overview of the identification, synthesis, and analytical characterization of Benzyl 3-phenylpiperazine-1-carboxylate, offering valuable insights for researchers in medicinal chemistry and process development.
Core Identification: CAS Number and Chemical Structure
The unique identifier for Benzyl 3-phenylpiperazine-1-carboxylate is its Chemical Abstracts Service (CAS) Registry Number.
Table 1: Compound Identification
| Identifier | Value |
| Compound Name | Benzyl 3-phenylpiperazine-1-carboxylate |
| CAS Number | 912763-24-7[1] |
| Molecular Formula | C₁₈H₂₀N₂O₂ |
| Molecular Weight | 296.37 g/mol |
| Synonyms | 1-Cbz-3-phenylpiperazine, 3-Phenyl-piperazine-1-carboxylic acid benzyl ester |
The chemical structure of Benzyl 3-phenylpiperazine-1-carboxylate is characterized by a piperazine ring at the center. A phenyl group is attached to the third position of the piperazine ring, and a benzyloxycarbonyl (Cbz) group is attached to the first nitrogen atom.
Figure 1: Chemical structure of Benzyl 3-phenylpiperazine-1-carboxylate.
Synthesis and Purification
The synthesis of Benzyl 3-phenylpiperazine-1-carboxylate is typically achieved through a two-step process: the synthesis of the 3-phenylpiperazine precursor followed by its selective N-protection with a benzyloxycarbonyl (Cbz) group.
Step 1: Synthesis of 3-Phenylpiperazine
Several synthetic routes to 3-phenylpiperazine have been reported. A common and effective method involves the cyclization of N-(2-aminoethyl)-2-phenylethan-1-amine. This precursor can be synthesized from commercially available starting materials. The choice of synthetic route for 3-phenylpiperazine often depends on the desired scale, available reagents, and safety considerations.
Step 2: N-Benzyloxycarbonylation (Cbz-Protection)
The crucial step in the synthesis of the title compound is the regioselective protection of the nitrogen at the 1-position of the 3-phenylpiperazine ring. The use of benzyl chloroformate (Cbz-Cl) is a well-established and reliable method for introducing the Cbz protecting group onto an amine.
Figure 2: General workflow for the synthesis of Benzyl 3-phenylpiperazine-1-carboxylate.
Experimental Protocol: N-Cbz Protection of 3-Phenylpiperazine
This protocol describes a general procedure for the synthesis of Benzyl 3-phenylpiperazine-1-carboxylate.
Materials:
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3-Phenylpiperazine
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Benzyl chloroformate (Cbz-Cl)
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Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Dissolution: Dissolve 3-phenylpiperazine (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
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Base Addition: Add a suitable base (e.g., triethylamine, 1.1 eq) to the solution. The base scavenges the hydrochloric acid generated during the reaction.
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Cbz-Cl Addition: Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic reaction.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup:
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Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
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Combine the organic layers and wash sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification:
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Benzyl 3-phenylpiperazine-1-carboxylate as a pure compound.
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Causality Behind Experimental Choices:
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Low Temperature: The reaction is initially performed at 0 °C to control the exothermicity of the acylation reaction and to minimize potential side reactions.
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Base: The presence of a base is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive. Triethylamine is a common choice due to its solubility in organic solvents and its suitable basicity.
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Regioselectivity: The nitrogen at the 1-position is generally more nucleophilic and less sterically hindered than the nitrogen at the 4-position, leading to preferential reaction at the desired site.
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Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials, byproducts, or impurities.
Analytical Identification and Characterization
A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized Benzyl 3-phenylpiperazine-1-carboxylate.
Spectroscopic Data
While a complete set of publicly available spectral data for this specific compound is limited, the expected characteristic signals can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Signals for the aromatic protons of the phenyl and benzyl groups (approx. 7.2-7.4 ppm), a singlet for the benzylic CH₂ protons (approx. 5.1-5.2 ppm), and a series of multiplets for the piperazine ring protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate (approx. 155 ppm), aromatic carbons, the benzylic carbon, and the aliphatic carbons of the piperazine ring. |
| FT-IR (cm⁻¹) | A strong absorption band for the carbonyl (C=O) stretching of the carbamate group (approx. 1690-1710 cm⁻¹), C-N stretching bands, and aromatic C-H stretching bands. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (296.37 g/mol ) and characteristic fragmentation patterns. |
Analytical Workflow
Figure 3: Workflow for the analytical identification and characterization of Benzyl 3-phenylpiperazine-1-carboxylate.
Applications in Drug Development
The strategic placement of the phenyl group and the versatile Cbz-protected nitrogen makes Benzyl 3-phenylpiperazine-1-carboxylate a valuable intermediate in the synthesis of diverse molecular scaffolds. The Cbz group can be readily removed under various conditions, such as catalytic hydrogenation, to reveal a secondary amine that can be further functionalized. This allows for the introduction of a wide range of substituents at the N-1 position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs targeting CNS disorders and other therapeutic areas.
Safety and Handling
Benzyl 3-phenylpiperazine-1-carboxylate should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a comprehensive overview of Benzyl 3-phenylpiperazine-1-carboxylate, including its identification, synthesis, and analytical characterization. The detailed synthetic protocol and the discussion of the rationale behind the experimental choices offer practical guidance for researchers. The information presented herein will be a valuable resource for scientists and professionals involved in medicinal chemistry and drug development, facilitating the efficient synthesis and utilization of this important chemical building block.
References
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